N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzo[d][1,3]dioxole (benzodioxole) moiety via an acetamide linker. The thiazolo[3,2-a]pyrimidine scaffold is a bicyclic system known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-4-15(21)19-11(7-24-16(19)17-9)6-14(20)18-10-2-3-12-13(5-10)23-8-22-12/h2-5,11H,6-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDJBUJCOJLZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a benzodioxole moiety and a thiazolopyrimidine derivative, which are known for various biological activities.
Biological Activity Overview
The biological activity of N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has been investigated in several studies. Key activities include:
-
Antimicrobial Activity :
- The compound has demonstrated significant antibacterial properties against various pathogens. For instance, derivatives featuring similar structural motifs have shown enhanced activity compared to standard antibiotics like ampicillin and streptomycin. Minimum inhibitory concentration (MIC) values were reported in the range of to for related compounds against Gram-positive and Gram-negative bacteria .
-
Anti-inflammatory Effects :
- In vitro studies have indicated that compounds with similar structures inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In particular, some derivatives exhibited COX-2 selectivity with inhibition percentages ranging from to , indicating strong anti-inflammatory potential .
- Anticancer Properties :
The mechanisms underlying the biological activities of N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide are complex and multifaceted:
- Enzyme Inhibition :
- Interaction with Cellular Targets :
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Activity Assessment :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The compound shares structural homology with several synthesized derivatives in the evidence:
Key Observations :
- The target compound’s acetamide-benzodioxole side chain distinguishes it from analogs with ester (e.g., 9e ), cyano (11a ), or sulfanyl (10a ) groups.
- Substituents on the thiazolo[3,2-a]pyrimidine core (e.g., 7-methyl-5-oxo) are conserved in many derivatives, suggesting a common pharmacophore for bioactivity.
Comparison :
- Yields for similar reactions (68–74%) are consistent across studies, indicating reliable protocols for thiazolo[3,2-a]pyrimidine functionalization .
- The target compound’s benzodioxole incorporation may require milder conditions than the high-temperature reflux used for 11a .
Physical and Spectral Properties
Key Observations :
- The cyano group in 11a contributes to higher molecular weight and distinct IR peaks (~2220 cm⁻¹) .
- The acetamide group in the target compound may enhance solubility in polar solvents compared to ester derivatives like 9e.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
